Gallium(III) trifluoromethanesulfonate
Overview
Description
Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a chemical compound with the molecular formula C3F9GaO9S3 . It is a white to light beige powder and is often used in laboratory settings .
Synthesis Analysis
Gallium(III) trifluoromethanesulfonate can be synthesized from trifluoromethanesulfonic acid and gallium(III) chloride . The components are mildly refluxed for 10-12 hours, and a white solid is obtained after the removal of the solvent .
Molecular Structure Analysis
The molecular structure of Gallium(III) trifluoromethanesulfonate is represented by the SMILES notation: [Ga+3]. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F. [O-]S(=O)(=O)C(F)(F)F .
Chemical Reactions Analysis
Gallium(III) trifluoromethanesulfonate has been found to be an excellent catalyst for Friedel-Crafts alkylation and acylation reactions . It has been used for the adamantylation of toluene with 1-bromoadamantane .
Physical And Chemical Properties Analysis
Gallium(III) trifluoromethanesulfonate is a white to light beige powder . It has a density of 1.7 and is hygroscopic . It is stored under inert gas (nitrogen or argon) at 2-8°C .
Scientific Research Applications
Lewis Acid Catalyst in Organic Synthesis
Gallium(III) trifluoromethanesulfonate serves as a powerful Lewis acid catalyst in organic synthesis . It is particularly effective in Friedel-Crafts reactions , where it facilitates the alkylation and acylation of aromatic compounds. Its water-tolerant nature allows for reactions to be carried out in the presence of moisture without loss of activity, making it an environmentally friendly choice for catalysis.
Catalyst for Adamantylation of Toluene
In the specific case of adamantylation of toluene, gallium triflate has shown excellent catalytic activity . It compares favorably with rare earth metal triflates, offering a sustainable alternative with the added benefit of being reusable without significant loss of activity.
Isopropylation of Aromatics
The compound’s stability in the presence of water enables the isopropylation of aromatics using isopropyl alcohol . This application yields moderate to excellent results, showcasing gallium triflate’s versatility as a catalyst in various organic transformations.
Acetylation and Benzoylation of Aromatics
Gallium triflate is also utilized for the acetylation and benzoylation of aromatics . While acetylation reactions yield moderate results, benzoylation can be achieved in good yields, demonstrating the compound’s selectivity and efficiency in catalytic and non-stoichiometric reactions.
Synthesis of Diaryl and Triarylmethane Derivatives
The compound is an efficient catalyst for the one-pot synthesis of diaryl and triarylmethane derivatives . This application is particularly valuable in the synthesis of complex organic molecules, highlighting gallium triflate’s role in advancing synthetic methodologies.
Non-aqueous Solubility for Solar Energy Applications
Gallium(III) trifluoromethanesulfonate’s non-aqueous solubility makes it suitable for use in solar energy applications . Its organo-metallic properties are beneficial in processes that require solubility in non-aqueous environments, such as certain solar energy conversion technologies.
Water Treatment Applications
The same non-aqueous solubility property extends to water treatment applications . Gallium triflate can be used in scenarios where water-insoluble compounds are necessary, contributing to the development of new water purification methods.
Reusable Catalyst for Environmental Sustainability
Lastly, the reusability of gallium triflate underscores its potential for environmental sustainability . Its ability to be recovered and reused in multiple cycles of reactions without losing efficacy is a significant advantage in reducing chemical waste and promoting green chemistry practices.
Safety and Hazards
properties
IUPAC Name |
gallium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXNPRUOXPBII-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9GaO9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370051 | |
Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium(III) trifluoromethanesulfonate | |
CAS RN |
74974-60-0 | |
Record name | GALLIUM(III) TRIFLUOROMETHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gallium(III) trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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